molecular formula C18H18N2O4S B2769553 methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate CAS No. 886924-71-6

methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate

Cat. No.: B2769553
CAS No.: 886924-71-6
M. Wt: 358.41
InChI Key: WHRGBRJFTKJXGO-UHFFFAOYSA-N
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Description

Methyl 4-((2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a complex organic compound. It is a derivative of imidazole, which is a heterocyclic compound . This compound is used as a building block in chemical synthesis .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

A study detailed the use of sulfonic acid functionalized imidazolium salts alongside FeCl3 as highly efficient catalytic systems for synthesizing benzimidazole derivatives at room temperature. This method efficiently catalyzes the condensation of benzene-1, 2-diamine with aromatic aldehydes using atmospheric air as a green oxidant in ethyl acetate, affording high yields in short reaction times (Khazaei et al., 2011).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides revealed that certain compounds showed potency in vitro comparable to sematilide, a selective class III agent undergoing clinical trials. This indicates the 1H-imidazol-1-yl moiety as a viable replacement for the methylsulfonylamino group for producing class III electrophysiological activity (Morgan et al., 1990).

Molecular Structure and Reactivity

A study on the synthesis, spectral studies, and C-S bond fission of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives highlights the structural proof through IR, NMR, and mass spectra, offering insights into the molecular structure and reactivity of such compounds (El-Bardan, 1992).

Supramolecular Structures

Research into hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates in one, two, and three dimensions revealed intricate bonding patterns and potential applications in the design of new molecular architectures (Portilla et al., 2007).

Catalysis and Green Chemistry

Ionic liquids, such as 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, have been used as efficient, green, and reusable catalysts for the synthesis of tetrasubstituted imidazoles under solvent-free conditions. These findings highlight the role of ionic liquids in promoting sustainable chemical processes (Davoodnia et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(1H-imidazol-1-ylmethyl)benzoate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

methyl 4-[(2-ethylsulfonylbenzimidazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-25(22,23)18-19-15-6-4-5-7-16(15)20(18)12-13-8-10-14(11-9-13)17(21)24-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRGBRJFTKJXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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